

# Midostaurin comparative efficacy other FLT3 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Midostaurin (Standard)

CAS No.: 120685-11-2

Cat. No.: S535430

[Get Quote](#)

## FLT3 Inhibitors at a Glance

| Inhibitor (Generation/Type)    | Key Clinical Trial & Context    | Approved Indication / Key Setting                                                 | Key Efficacy Data                                                                               | Reference   |
|--------------------------------|---------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|-------------|
| Midostaurin (1st gen, Type I)  | RATIFY (NCT00651261) [1] [2]    | Newly Diagnosed (ND) FLT3-mutated AML in combination with intensive chemo [2]     | Median OS: 74.7 vs 25.6 mos (with chemo vs placebo+chemo) [3]                                   | [1] [2] [3] |
| Gilteritinib (2nd gen, Type I) | ADMIRAL (NCT02421939) [4]       | Relapsed/Refractory (R/R) FLT3-mutated AML as monotherapy [2] [4]                 | Median OS: 9.3 vs 5.6 mos (vs salvage chemo); CRc rate: 54% vs 22% [4]                          | [2] [4]     |
| Quizartinib (2nd gen, Type II) | QuANTUM-First (NCT02668653) [2] | Newly Diagnosed (ND) FLT3-ITD mutated AML in combination with intensive chemo [2] | Approved based on improved OS vs placebo when added to chemo (specific data not in sources) [2] | [2]         |

| Inhibitor (Generation/Type)                   | Key Clinical Trial & Context         | Approved Indication / Key Setting                                | Key Efficacy Data                                                                             | Reference |
|-----------------------------------------------|--------------------------------------|------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| <b>BMF-500</b><br>(Covalent, Investigational) | COVALENT-103<br>(NCT05918692)<br>[5] | <b>Relapsed/Refractory (R/R)</b> Acute Leukemia<br>(Phase I) [5] | <b>mOS:</b> 3.8 mos (in heavily pretreated FLT3m patients post-gilteritinib & venetoclax) [5] | [5]       |

## Detailed Efficacy and Trial Context

To understand the data in the table, it's crucial to consider the different patient populations and treatment settings.

- **Midostaurin in Newly Diagnosed AML:** The landmark RATIFY trial established the efficacy of midostaurin in *newly diagnosed* patients. It is used **in combination with** standard "7+3" induction chemotherapy and consolidation, followed by maintenance therapy. The significant overall survival benefit demonstrated in this trial led to its approval for frontline therapy [1] [3]. Its mechanism involves multi-kinase inhibition, which may contribute to its efficacy but also its toxicity profile [3].
- **Gilteritinib in Relapsed/Refractory AML:** The ADMIRAL trial proved the efficacy of gilteritinib as **a monotherapy** in patients with *relapsed or refractory* FLT3-mutated AML, a population with very poor prognosis and limited options. Its approval was based on superior overall survival and higher composite complete remission (CRc) rates compared to salvage chemotherapy [4]. Real-world data from Italy (n=205) confirms its effectiveness in a clinical practice setting, showing a median OS of 11.0 months and successfully bridging 48% of eligible patients to transplant [4].
- **Quizartinib:** Similar to midostaurin, quizartinib is approved for use in *newly diagnosed* FLT3-ITD positive AML in combination with intensive chemotherapy [2]. As a highly selective Type II inhibitor, it is designed to target FLT3-ITD mutations but is not effective against TKD mutations [3].
- **Novel Agent BMF-500:** This covalent FLT3 inhibitor is currently in early-phase trials. Its notable activity has been observed in a **heavily pretreated** population where 100% of efficacy-evaluable patients had failed prior therapy with gilteritinib and venetoclax. The median overall survival of 3.8

months in this context is considered encouraging compared to a historical median OS of 2.1 months for such a high-risk group [5].

## Experimental Protocols from Key Trials

For research and development professionals, the methodologies from pivotal trials are as important as the outcomes.

- **RATIFY Trial Protocol (Midostaurin):**

- **Design:** Randomized, double-blind, placebo-controlled Phase III trial.
- **Patients:** Adults (18-59 years) with *newly diagnosed* FLT3-mutated AML.
- **Regimen:** Patients received standard cytarabine and daunorubicin induction chemotherapy, plus either **midostaurin (50 mg twice daily)** or placebo on days 8-21. Patients in remission received 4 cycles of high-dose cytarabine consolidation with the same midostaurin/placebo schedule, followed by up to 12 cycles of maintenance therapy with midostaurin/placebo [1] [3].

- **ADMIRAL Trial Protocol (Gilteritinib):**

- **Design:** Randomized, open-label Phase III trial.
- **Patients:** Adults with *relapsed or refractory* FLT3-mutated AML (FLT3-ITD or FLT3-TKD).
- **Regimen:** Patients were randomized in a 2:1 ratio to receive either **gilteritinib (120 mg once daily)** as monotherapy or investigator-selected salvage chemotherapy. Treatment continued until patients experienced disease relapse, unacceptable toxicity, or proceeded to hematopoietic stem cell transplantation [4].

## FLT3 Inhibitor Classification and Signaling Pathway

The following diagram illustrates the classification of FLT3 inhibitors and their general mechanism of action in blocking the constitutively active FLT3 signaling pathway in mutated cells.



[Click to download full resolution via product page](#)

## Interpretation and Research Implications

- **Cross-Trial Comparisons are Limited:** The efficacy data for midostaurin and gilteritinib originate from trials in entirely different patient populations (newly diagnosed vs. relapsed/refractory). Therefore, the numerical differences in median overall survival (74.7 vs. 9.3 months) reflect the different disease states and prior treatments, not a direct superiority of one drug over the other.

- **Treatment Sequencing is Key:** In practice, a patient might receive midostaurin with frontline chemotherapy and, upon relapse, be treated with gilteritinib. Research into optimal sequencing and combinations (e.g., with venetoclax) is a very active area [3].
- **Overcoming Resistance:** The development of new agents like BMF-500 highlights the ongoing challenge of resistance to existing FLT3 inhibitors and the need for novel therapeutic strategies [5] [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A Review of FLT in Acute Myeloid Leukemia - PMC 3 Inhibitors [pmc.ncbi.nlm.nih.gov]
2. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk ... [pmc.ncbi.nlm.nih.gov]
3. Frontiers | Developments and challenges of FLT in acute... 3 inhibitors [frontiersin.org]
4. Gilteritinib in FLT3-mutated acute myeloid leukemia: A real ... [pmc.ncbi.nlm.nih.gov]
5. Biomea Fusion Presents Updated Preliminary Clinical Data for ... [investors.biomeafusion.com]

To cite this document: Smolecule. [Midostaurin comparative efficacy other FLT3 inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535430#midostaurin-comparative-efficacy-other-flt3-inhibitors>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)